molecular formula C9H8O4S B13692418 4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione

4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione

Cat. No.: B13692418
M. Wt: 212.22 g/mol
InChI Key: RSOQOHPAHVYTFY-UHFFFAOYSA-N
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Description

4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione is a high-purity chemical compound intended for research and development purposes. This synthetic intermediate features a benzodioxole scaffold fused with a dimethoxy substituent and a thione functional group. Researchers can leverage this structure in various synthetic pathways, particularly in the development of novel heterocyclic compounds and in material science applications. The compound is provided with comprehensive characterization data. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8O4S

Molecular Weight

212.22 g/mol

IUPAC Name

4,6-dimethoxy-1,3-benzodioxole-2-thione

InChI

InChI=1S/C9H8O4S/c1-10-5-3-6(11-2)8-7(4-5)12-9(14)13-8/h3-4H,1-2H3

InChI Key

RSOQOHPAHVYTFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)OC(=S)O2

Origin of Product

United States

Reactivity and Chemical Transformations of 4,6 Dimethoxybenzo D 1 2 Dioxole 2 Thione

Reactivity Profile of the Thiocarbonyl (C=S) Group

The thiocarbonyl group is the most reactive site in the 4,6-Dimethoxybenzo[d] rsc.orgacs.orgdioxole-2-thione molecule. Its reactivity is significantly different from its oxygen analogue, the carbonyl group (C=O). The carbon-sulfur double bond is longer and weaker than a carbon-oxygen double bond due to the larger size of the sulfur atom and less efficient p-orbital overlap with carbon. This results in a lower bond dissociation energy, making the C=S bond more susceptible to both addition and cleavage reactions.

Furthermore, the sulfur atom is more polarizable than oxygen, which enhances the electrophilic character of the thiocarbonyl carbon. Consequently, it is highly susceptible to attack by a wide range of nucleophiles. Cyclic thionocarbonates, in general, are known to be more reactive toward nucleophiles than their corresponding cyclic carbonate counterparts. acs.org

Oxidation Reactions: Formation of Sulfoxides and Sulfones

The sulfur atom in the thiocarbonyl group exists in a low oxidation state and is readily oxidized. The oxidation of thiocarbonyl compounds typically proceeds in a stepwise manner, first yielding the corresponding S-oxide (a sulfine (B13751562) or thiocarbonyl S-oxide) and upon further oxidation, the S,S-dioxide (a sulfene (B1252967) or thiocarbonyl S,S-dioxide). However, for cyclic thiocarbonates, the products are analogous to sulfoxides and sulfones.

Controlled oxidation of 4,6-Dimethoxybenzo[d] rsc.orgacs.orgdioxole-2-thione with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) in acetic acid or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding 4,6-Dimethoxybenzo[d] rsc.orgacs.orgdioxole-2-sulfine. mdpi.com The use of stronger oxidizing conditions or an excess of the oxidizing agent would lead to the formation of the more highly oxidized 4,6-Dimethoxybenzo[d] rsc.orgacs.orgdioxole-2-sulfone. organic-chemistry.org These reactions are valuable for modifying the electronic properties and reactivity of the heterocyclic ring.

Table 1: Predicted Oxidation Reactions

Starting Material Oxidizing Agent Predicted Product
4,6-Dimethoxybenzo[d] rsc.orgacs.orgdioxole-2-thione H₂O₂ (1 equiv.) 4,6-Dimethoxybenzo[d] rsc.orgacs.orgdioxole-2-sulfine

Reduction Reactions and Pathways

The reduction of the thiocarbonyl group in 4,6-Dimethoxybenzo[d] rsc.orgacs.orgdioxole-2-thione can proceed through several pathways depending on the reducing agent and reaction conditions. A common method for the complete reduction of a thiocarbonyl group is desulfurization. This can be achieved using reducing agents like Raney Nickel, which would replace the C=S group with two hydrogen atoms to yield 4,6-dimethoxy-2H-benzo[d] rsc.orgacs.orgdioxole. This reaction is analogous to the reduction of thioacetals. youtube.com

Alternatively, hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) could potentially attack the electrophilic carbon of the thiocarbonyl group. This would likely lead to ring-opening to form a thiol intermediate, which could then be further reduced or derivatized.

Nucleophilic Substitution Reactions on the Thiocarbonyl Moiety

The electrophilic nature of the thiocarbonyl carbon makes it a prime target for nucleophilic attack. wikipedia.orglibretexts.org This type of reaction, often termed nucleophilic acyl substitution for carbonyls, proceeds via an addition-elimination mechanism. A nucleophile adds to the C=S bond, forming a tetrahedral intermediate. Subsequent elimination of one of the ring's oxygen atoms as a leaving group would result in ring cleavage.

For instance, reaction with strong nucleophiles like amines (e.g., butylamine) or alkoxides (e.g., sodium methoxide) would lead to the opening of the dioxolethione ring. researchgate.net With an amine, the product would be a thiocarbamate derivative, while an alkoxide would yield a dithiocarbonate or related species after further reaction. The regioselectivity of the attack and the stability of the resulting intermediates are key factors in determining the final product structure. acs.org

Electrophilic Aromatic Substitution on the Benzo[d]rsc.orgacs.orgdioxole Ring

The benzene (B151609) ring of 4,6-Dimethoxybenzo[d] rsc.orgacs.orgdioxole-2-thione is highly activated towards electrophilic aromatic substitution (SEAr). wikipedia.org This high reactivity is due to the presence of three electron-donating groups: two methoxy (B1213986) (-OCH₃) groups and the fused rsc.orgacs.orgdioxole ring. All of these are powerful activating groups and are ortho, para-directors. libretexts.org

The methoxy groups at positions 4 and 6 strongly direct incoming electrophiles to their ortho and para positions. The dioxole ring also directs ortho to its oxygen atoms. In this specific molecule, the directing effects of all three groups are cooperative, reinforcing electron density at the C5 position, which is the only unsubstituted carbon on the aromatic ring. libretexts.org Therefore, electrophilic substitution is expected to occur exclusively at this position.

Common SEAr reactions include:

Nitration: Using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃ to introduce a bromine atom.

Friedel-Crafts Acylation: Using an acyl chloride (e.g., CH₃COCl) with a Lewis acid like AlCl₃ to introduce an acyl group.

Table 2: Predicted Electrophilic Aromatic Substitution

Reaction Type Reagents Predicted Product
Nitration HNO₃, H₂SO₄ 5-Nitro-4,6-dimethoxybenzo[d] rsc.orgacs.orgdioxole-2-thione
Bromination Br₂, FeBr₃ 5-Bromo-4,6-dimethoxybenzo[d] rsc.orgacs.orgdioxole-2-thione

Ring-Opening Reactions and Polymerization Mechanisms

Cyclic thiocarbonates are valuable monomers for ring-opening polymerization (ROP) due to the relative ease of opening the strained ring and the reactivity of the thiocarbonyl group. rsc.orgresearchgate.net The polymerization of 4,6-Dimethoxybenzo[d] rsc.orgacs.orgdioxole-2-thione can be initiated by various species, including anionic, cationic, or organometallic initiators. acs.orgresearchgate.net

The driving force for the polymerization is typically the relief of ring strain in the five-membered ring. In anionic ROP, a nucleophilic initiator (e.g., an alkoxide) attacks the thiocarbonyl carbon, leading to ring-opening and the formation of a propagating thiolate chain end. nsf.gov In cationic ROP, an electrophilic initiator would activate the monomer, facilitating a similar ring-opening process. acs.org The choice of initiator and reaction conditions can be used to control the polymerization process and the properties of the resulting polymer. mdpi.com

The ring-opening polymerization of 4,6-Dimethoxybenzo[d] rsc.orgacs.orgdioxole-2-thione results in the formation of a polymer known as a polythiocarbonate. rsc.org This class of polymers contains repeating thiocarbonate units (-O-C(=S)-O-) in their backbone. The resulting polymer would have the substituted benzodioxole moiety as a pendant group on the main chain. Polythiocarbonates are of interest for their unique optical properties, thermal stability, and potential for further chemical modification, distinguishing them from conventional polycarbonates. rsc.org

Non-Isocyanate Polythiourethane (NIPTU) Synthesis

The synthesis of Non-Isocyanate Polyurethanes (NIPUs) has gained significant attention as a safer alternative to traditional polyurethane production, which involves hazardous isocyanates. A subset of this field, Non-Isocyanate Polythiourethane (NIPTU) synthesis, utilizes sulfur-containing monomers. Cyclic thiocarbonates and dithiocarbonates are known precursors for the synthesis of polythiourethanes through reactions with diamines.

Theoretically, 4,6-Dimethoxybenzo[d] researchgate.netnih.govdioxole-2-thione, as a cyclic thiocarbonate, could serve as a monomer in NIPTU synthesis. The proposed reaction mechanism would involve the nucleophilic attack of a primary or secondary amine on the thiocarbonyl carbon of the dioxole-2-thione ring. This would lead to the ring-opening of the five-membered ring to form a thiocarbamate linkage, a key structural unit in polythiourethanes.

Table 1: Plausible Reaction Parameters for NIPTU Synthesis

Parameter Condition Rationale
Reactants 4,6-Dimethoxybenzo[d] researchgate.netnih.govdioxole-2-thione, Diamine (e.g., hexamethylenediamine) Ring-opening polymerization
Solvent Polar aprotic (e.g., DMF, DMSO) To dissolve reactants and facilitate reaction
Catalyst Base catalyst (e.g., DBU, TBD) To activate the amine nucleophile

| Temperature | 50-100 °C | To overcome the activation energy barrier |

While this synthetic route is chemically plausible, a thorough literature search did not yield specific examples of 4,6-Dimethoxybenzo[d] researchgate.netnih.govdioxole-2-thione being used for NIPTU synthesis. Further experimental research would be required to validate its reactivity and the properties of the resulting polythiourethanes.

Cycloaddition and Cycloreversion Reactions

The thione group (C=S) in 4,6-Dimethoxybenzo[d] researchgate.netnih.govdioxole-2-thione can potentially participate in cycloaddition reactions, acting as a dienophile or a dipolarophile.

In a [4+2] cycloaddition (Diels-Alder reaction), the C=S double bond could react with a conjugated diene. The viability of this reaction would depend on the electronic properties of the diene and the dienophile. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally favor normal electron-demand Diels-Alder reactions. The benzodioxole and methoxy groups on the aromatic ring of the thione are electron-donating, which might not make it an ideal dienophile for such reactions.

As a dipolarophile, the thione group could react with 1,3-dipoles such as azides, nitrile oxides, or diazomethanes to form five-membered heterocyclic rings in a [3+2] cycloaddition. Thiones are known to be reactive dipolarophiles.

Table 2: Potential Cycloaddition Reactions

Reaction Type Reactant Potential Product
[4+2] Cycloaddition Conjugated Diene (e.g., 2,3-dimethyl-1,3-butadiene) Dihydrothiopyran derivative

Cycloreversion reactions, the reverse of cycloadditions, could also be envisioned, particularly for the products of cycloaddition reactions. These reactions are typically induced thermally or photochemically and would lead to the regeneration of the thione and the corresponding diene or 1,3-dipole. However, specific studies on the cycloaddition and cycloreversion reactions of 4,6-Dimethoxybenzo[d] researchgate.netnih.govdioxole-2-thione are not readily found in the surveyed literature.

Derivatization at the Methoxy Groups

The two methoxy (-OCH₃) groups on the aromatic ring of 4,6-Dimethoxybenzo[d] researchgate.netnih.govdioxole-2-thione are potential sites for chemical modification. The most common reaction involving aryl methoxy groups is demethylation to yield the corresponding phenols.

This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃), or with strong nucleophiles such as iodide ions in the presence of a proton source. The choice of reagent can sometimes allow for selective demethylation if the methoxy groups have different reactivities due to their electronic or steric environments. In the case of 4,6-Dimethoxybenzo[d] researchgate.netnih.govdioxole-2-thione, the two methoxy groups are in electronically similar positions, which might make selective demethylation challenging.

Table 3: Potential Demethylation Reagents and Products

Reagent Product(s)
Boron tribromide (BBr₃) 4,6-Dihydroxybenzo[d] researchgate.netnih.govdioxole-2-thione

Following demethylation, the resulting hydroxyl groups could be further derivatized through reactions such as etherification or esterification, providing a route to a variety of new analogs of the parent compound. However, specific experimental data on the derivatization of the methoxy groups of 4,6-Dimethoxybenzo[d] researchgate.netnih.govdioxole-2-thione is not available in the reviewed scientific literature.

Structural Analogs and Derivatives of 4,6 Dimethoxybenzo D 1 2 Dioxole 2 Thione

Systematic Variation of Substituents on the Benzo[d]dioxole Core

The benzo[d]dioxole scaffold is a common feature in a variety of natural products and synthetic compounds. The systematic variation of substituents on this core structure allows for the fine-tuning of the molecule's electronic and steric properties, which in turn can influence its chemical reactivity and biological activity.

The following table summarizes the crystallographic data for an example of a substituted benzo[d]dioxole derivative, highlighting the structural impact of substitution.

Compound Formula Crystal System Space Group Key Dihedral Angles (°)
(E)-3-(6-Nitrobenzo[d]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneC₁₉H₁₇NO₈TriclinicP1Benzodioxole ring to methoxy-substituted phenyl ring: 61.45(6); Nitro group to benzene (B151609) ring: 31.86(17)

Data sourced from references

Further modifications can include the introduction of other substituents such as alkyl, alkoxy, and halogen groups, each imparting distinct properties to the parent molecule. The strategic placement of these substituents can direct the molecule's interactions with biological targets or influence its behavior in chemical reactions.

Heteroatom Analogs: Oxo-Analogs (Carbonates) and Dithiole-Analogs

The replacement of one or more sulfur atoms in the 4,6-dimethoxybenzo[d]dioxole-2-thione structure with other heteroatoms, such as oxygen, leads to the formation of heteroatom analogs with distinct chemical properties. The corresponding oxo-analog is a carbonate, while dithiole analogs contain a dithiole ring system.

The fundamental heterocyclic compound benzo[d]oxathiole-2-thione is a close structural analog where one oxygen atom of the dioxole ring is replaced by a sulfur atom. This compound has been synthesized by treating o-mercaptophenol with thiophosgene (B130339) in an aqueous alkali solution. Its structure has been characterized by NMR and IR spectroscopy, as well as X-ray diffraction.

Another related class of compounds is the 3H-1,2-dithiole-3-thiones. These compounds are known for their rich chemistry and have been synthesized through various methods, including the treatment of α-enolic dithioesters with a mixture of elemental sulfur and P₂S₅. The parent 3H-1,2-dithiole-3-thione can be synthesized by heating malonodialdehyde dimethylacetal with elemental sulfur and P₄S₁₀ in pyridine.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of 4,6-Dimethoxybenzo[d] adelphi.eduresearchgate.netdioxole-2-thione is expected to show distinct signals corresponding to its aromatic and methoxy (B1213986) protons. The two methoxy groups (-OCH₃) at positions 4 and 6 would each produce a sharp singlet, likely in the range of δ 3.8-4.0 ppm. The two aromatic protons at positions 5 and 7 would appear as singlets as well, due to the lack of adjacent protons for coupling, with chemical shifts in the aromatic region (δ 6.0-7.0 ppm).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, nine distinct signals are anticipated. The thione carbon (C=S) at position 2 would exhibit the most downfield shift, typically appearing well above δ 180 ppm. The carbons of the aromatic ring attached to oxygen (C-4, C-6, C-3a, C-7a) would resonate in the δ 140-160 ppm range. The two aromatic CH carbons (C-5, C-7) and the two methoxy carbons (-OCH₃) would appear further upfield, with the methoxy carbons typically found around δ 55-65 ppm. researchgate.net The carbon of the dioxole group (O-C-O) is also expected in the aromatic region.

Predicted ¹H and ¹³C NMR Data

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. scispace.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, a COSY spectrum would be relatively simple, primarily confirming the absence of coupling between the isolated aromatic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached. It would definitively link the proton signals of the methoxy groups to their corresponding carbon signals and the aromatic proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for mapping the molecular skeleton by showing correlations between protons and carbons over two or three bonds. thieme-connect.de Key correlations would include those between the methoxy protons and the aromatic carbons they are attached to (C-4 and C-6), as well as adjacent quaternary carbons. This would confirm the substitution pattern on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY spectrum would show correlations between the methoxy protons and the adjacent aromatic protons (e.g., 4-OCH₃ protons with H-5), confirming their spatial proximity.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4,6-Dimethoxybenzo[d] adelphi.eduresearchgate.netdioxole-2-thione would display characteristic absorption bands. A prominent band associated with the C=S (thione) stretching vibration is expected in the range of 1050-1250 cm⁻¹. The spectra of benzimidazoline-2-thiones, for example, show strong bands near 1200 and 1500 cm⁻¹ that may be associated with the thioamide system. rsc.org Additionally, characteristic absorptions for the C-O-C stretching of the ether and dioxole groups would appear in the 1000-1300 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.

Expected IR Absorption Bands

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

Advanced Techniques for Conformational and Electronic Structure Analysis

Beyond the primary methods, advanced computational and spectroscopic techniques can provide deeper insights into the molecule's properties.

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for analyzing molecular structure and properties. nih.gov DFT calculations can be used to predict the most stable conformation of the molecule by analyzing the potential energy surface associated with the rotation of the methoxy groups. researchgate.net Such studies can also predict NMR chemical shifts, vibrational frequencies (IR), and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions. nih.gov These theoretical predictions can then be compared with experimental data to provide a more robust structural assignment. Investigating the conformational variability is particularly important for molecules with rotatable groups like methoxy substituents. acs.org The introduction of substituents modifies the electronic structure of the ring system, which in turn governs the molecule's reactivity and spectroscopic properties. acs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT, Ab Initio)

No published studies utilizing Density Functional Theory (DFT) or ab initio methods to calculate the electronic structure and molecular geometry of 4,6-Dimethoxybenzo[d] d-nb.infoiucr.orgdioxole-2-thione were identified. Such calculations would typically provide optimized molecular structures, bond lengths, bond angles, and electronic properties, but this data is not available for this specific compound.

Conformational Analysis and Energetic Profiles

There is no available research on the conformational analysis of 4,6-Dimethoxybenzo[d] d-nb.infoiucr.orgdioxole-2-thione. Studies in this area would involve mapping the potential energy surface to identify stable conformers, determine rotational barriers (particularly around the methoxy (B1213986) groups), and establish their relative energetic profiles. However, no such energetic data has been published.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational predictions for the spectroscopic parameters of 4,6-Dimethoxybenzo[d] d-nb.infoiucr.orgdioxole-2-thione are not present in the accessible literature. DFT and other quantum chemical methods are commonly used to predict ¹H and ¹³C NMR chemical shifts and infrared (IR) or Raman vibrational frequencies, which aids in the structural elucidation of newly synthesized compounds. d-nb.infonih.gov However, no such predictive data or its comparison with experimental values exists for this molecule.

Mechanistic Investigations of Key Reactions using Computational Models

No computational studies on the reaction mechanisms involving 4,6-Dimethoxybenzo[d] d-nb.infoiucr.orgdioxole-2-thione have been reported. Mechanistic investigations would typically model reaction pathways, identify transition states, and calculate activation energies for key transformations, such as cycloadditions or nucleophilic substitution reactions. This information is currently unavailable.

Analysis of Bonding Characteristics and Aromaticity

A detailed analysis of the bonding characteristics and aromaticity for 4,6-Dimethoxybenzo[d] d-nb.infoiucr.orgdioxole-2-thione is absent from the scientific literature. Such an analysis would involve examining the electron distribution, molecular orbitals, and indices of aromaticity to understand the electronic nature of the fused ring system. While the parent benzo[d] d-nb.infoiucr.orgdioxole core is known for its aromatic character, a specific computational analysis of how the dimethoxy and thione substituents influence these properties in the target molecule has not been performed. chemicalbook.com

Conclusion and Future Research Directions

Synthesis and Reactivity Challenges and Opportunities

The synthesis of cyclic thiocarbonates, including 4,6-Dimethoxybenzo[d] rsc.orgrsc.orgdioxole-2-thione, presents both challenges and opportunities for innovation in synthetic methodology.

Challenges:

Precursor Availability and Stability: The synthesis would likely start from the corresponding catechol, 4,6-dimethoxybenzene-1,2-diol. The availability and stability of this precursor are crucial.

Reagent Toxicity and Selectivity: Traditional methods for synthesizing cyclic thiocarbonates often involve toxic reagents like thiophosgene (B130339). researchgate.net Developing greener and more selective methods is a significant hurdle. The reaction of diols with carbon disulfide is an alternative, but can require harsh conditions or specific catalysts. acs.orgacs.org

Reaction Conditions: The cyclization to form the five-membered dioxole-2-thione ring can be sensitive to reaction conditions. Side reactions, such as polymerization or decomposition, may occur, leading to lower yields.

Opportunities:

Catalyst Development: There is an opportunity to develop novel catalysts, including organocatalysts or silica-immobilized catalysts, for the efficient and selective synthesis of this compound. acs.orgacs.org This could lead to milder reaction conditions and improved yields.

Flow Chemistry: Utilizing flow chemistry could offer better control over reaction parameters, reduce reaction times, and improve the safety of handling potentially hazardous reagents.

Reactivity Exploration: The reactivity of 4,6-Dimethoxybenzo[d] rsc.orgrsc.orgdioxole-2-thione with various nucleophiles and electrophiles is largely unexplored. The electron-donating methoxy (B1213986) groups are expected to influence the electron density of the aromatic ring and the reactivity of the thiocarbonyl group. msu.edumasterorganicchemistry.com Investigations into its ring-opening reactions could lead to the synthesis of novel functionalized molecules. rsc.org

ChallengePotential Solution / Opportunity
Limited availability of starting materialsDevelopment of efficient synthetic routes to 4,6-dimethoxybenzene-1,2-diol.
Use of toxic reagents like thiophosgeneExploration of greener alternatives such as CS2 with novel catalytic systems. acs.orgacs.org
Harsh reaction conditions and side reactionsApplication of flow chemistry for better process control and safety.
Unexplored reactivity profileSystematic study of reactions with a diverse range of nucleophiles and electrophiles.

Emerging Areas in Non-Biological Applications of Cyclic Thiocarbonates

While the direct applications of 4,6-Dimethoxybenzo[d] rsc.orgrsc.orgdioxole-2-thione are yet to be discovered, the broader class of cyclic thiocarbonates is finding use in several non-biological areas, suggesting potential avenues for this specific compound.

Polymer Science: Cyclic thiocarbonates are valuable monomers for the synthesis of polythiocarbonates and other sulfur-containing polymers through ring-opening polymerization (ROP). researchgate.netrsc.orgrsc.org These polymers can exhibit unique properties such as high refractive indices and improved thermal stability. The presence of the dimethoxybenzo[d] rsc.orgrsc.orgdioxole moiety could impart specific optical or electronic properties to the resulting polymer.

Materials Science: The sulfur atom in the thiocarbonyl group can coordinate with metal ions, suggesting potential applications in the design of metal-organic frameworks (MOFs) or as ligands in catalysis. The aromatic backbone of 4,6-Dimethoxybenzo[d] rsc.orgrsc.orgdioxole-2-thione could also be functionalized to create novel organic materials with interesting electronic or photophysical properties.

Organic Synthesis: Cyclic thiocarbonates serve as versatile intermediates in organic synthesis. rsc.orgrsc.org They can be converted to alkenes, epoxides, and other functional groups. The specific substitution pattern of 4,6-Dimethoxybenzo[d] rsc.orgrsc.orgdioxole-2-thione could be exploited to synthesize complex molecules with potential applications in areas like agrochemicals or organic electronics.

Application AreaPotential Role of 4,6-Dimethoxybenzo[d] rsc.orgrsc.orgdioxole-2-thione
Polymer ChemistryMonomer for the synthesis of functional polythiocarbonates with tailored optical properties. researchgate.netrsc.orgrsc.org
Materials ScienceBuilding block for novel organic materials, ligands for catalysts, or components of MOFs.
Organic SynthesisVersatile intermediate for the stereospecific synthesis of complex organic molecules. rsc.orgrsc.org

Prospects for Computational Design and Prediction

Computational chemistry offers powerful tools to accelerate the discovery and development of new molecules and materials based on the 4,6-Dimethoxybenzo[d] rsc.orgrsc.orgdioxole-2-thione scaffold.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric and electronic structure, spectroscopic properties (IR, NMR), and reactivity of the molecule. researchgate.net This can provide insights into its stability and help in designing synthetic routes.

Reaction Mechanism Studies: Computational modeling can be used to elucidate the mechanisms of its synthesis and reactions, helping to optimize reaction conditions and predict the formation of byproducts.

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives of 4,6-Dimethoxybenzo[d] rsc.orgrsc.orgdioxole-2-thione are synthesized and their properties are measured, QSAR models can be developed to correlate their structural features with their activity. nih.govresearchgate.netresearchgate.net This can guide the design of new compounds with enhanced properties for specific applications.

Materials Simulation: For applications in materials science, computational simulations can predict the properties of polymers or other materials derived from this compound, such as their mechanical strength, thermal stability, and electronic conductivity.

Computational MethodPotential Application for 4,6-Dimethoxybenzo[d] rsc.orgrsc.orgdioxole-2-thione
Quantum Chemistry (e.g., DFT)Prediction of molecular structure, spectra, and reactivity. researchgate.net
Reaction Mechanism ModelingElucidation of synthetic pathways and optimization of reaction conditions.
QSARGuiding the design of derivatives with desired properties. nih.govresearchgate.netresearchgate.net
Materials SimulationPredicting the properties of polymers and other materials derived from the compound.

Strategic Directions for Future Research on 4,6-Dimethoxybenzo[d]rsc.orgrsc.orgdioxole-2-thione and Related Systems

Future research on 4,6-Dimethoxybenzo[d] rsc.orgrsc.orgdioxole-2-thione and related compounds should be directed towards a systematic exploration of their fundamental chemistry and potential applications.

Development of Efficient and Sustainable Synthetic Methods: A primary focus should be on the development of green and efficient synthetic routes to this compound and its derivatives. This includes exploring novel catalytic systems and reaction media.

Comprehensive Reactivity Studies: A thorough investigation of the reactivity of the thiocarbonyl group and the aromatic ring is essential. This includes studying its behavior in cycloaddition reactions, with various nucleophiles and electrophiles, and under photochemical conditions.

Polymerization Studies: The potential of 4,6-Dimethoxybenzo[d] rsc.orgrsc.orgdioxole-2-thione as a monomer for ring-opening polymerization should be investigated. The properties of the resulting polythiocarbonates should be characterized and compared with existing polymers.

Design and Synthesis of Functional Derivatives: The synthesis of a library of derivatives with different substituents on the aromatic ring could lead to the discovery of compounds with interesting biological or material properties. Computational tools should be used to guide the design of these derivatives.

Exploration of Novel Applications: Based on the properties of the parent compound and its derivatives, novel applications in areas such as organic electronics, sensor technology, and catalysis should be explored.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with methoxylation of a benzo[d][1,3]dioxole precursor followed by thionation. Key steps include:

  • Methoxy Substitution : Use of dimethyl sulfate or methyl iodide under alkaline conditions to introduce methoxy groups at positions 4 and 6 .
  • Thionation : Reaction with Lawesson’s reagent or phosphorus pentasulfide (P4S10) to replace oxygen with sulfur at the 2-position .
  • Optimization : Control temperature (60–80°C for thionation), solvent selection (e.g., toluene for reflux), and inert atmosphere (N2) to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥90% purity .

Q. How should researchers characterize the structural purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : <sup>1</sup>H NMR to confirm methoxy proton signals (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.2 ppm). <sup>13</sup>C NMR identifies the thiocarbonyl carbon (δ ~200 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]<sup>+</sup> at m/z 214.03 (C9H10O4S) .
  • HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., Lawesson’s reagent) .
  • Spill Management : Neutralize acidic/byproduct residues with sodium bicarbonate and adsorb with inert material (vermiculite) .
  • Storage : Keep in amber glass vials under N2 at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps. The thiocarbonyl group (C=S) exhibits electrophilic character, making it susceptible to nucleophilic attack at the sulfur atom .
  • Transition State Analysis : Identify energy barriers for reactions with amines or Grignard reagents. Solvent effects (e.g., DMF vs. THF) are modeled using PCM (Polarizable Continuum Model) .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., via <sup>13</sup>C NMR monitoring) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically review literature to identify variables (e.g., assay type, cell lines, derivative substituents). For example, discrepancies in IC50 values may arise from differences in HeLa vs. MCF-7 cell viability assays .
  • Dose-Response Curves : Replicate studies using standardized protocols (e.g., MTT assay at 24/48-hour intervals) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with controlled modifications (e.g., replacing methoxy with ethoxy) to isolate contributing factors .

Q. How can advanced spectroscopic techniques elucidate degradation pathways of this compound under oxidative conditions?

  • Methodological Answer :

  • LC-MS/MS : Track degradation products in real-time under H2O2/UV exposure. Major products include sulfoxide (C=S→O) and demethoxylated derivatives .
  • EPR Spectroscopy : Detect radical intermediates (e.g., thiyl radicals) using spin-trapping agents like DMPO .
  • Kinetic Isotope Effects (KIE) : Substitute deuterium at methoxy groups to assess C–O bond cleavage rates .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying the enzyme inhibition kinetics of this compound?

  • Methodological Answer :

  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and DMSO vehicle controls .
  • Blind Assays : Use double-blinding to minimize bias in IC50 determination .
  • Replicate Design : Perform triplicate runs with fresh stock solutions to account for compound degradation .

Q. How do solvent polarity and proticity influence the tautomeric equilibrium of this compound?

  • Methodological Answer :

  • Solvent Screening : Compare UV-Vis spectra in DMSO (polar aprotic) vs. MeOH (polar protic). Thiocarbonyl tautomers show λmax shifts (~20 nm) due to hydrogen bonding .
  • Variable Temperature NMR : Acquire <sup>1</sup>H NMR spectra from 25°C to –40°C in CDCl3 to slow tautomerization and resolve peaks .
  • Computational Solvation Models : COSMO-RS simulations predict tautomer populations in mixed solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.